A Technical Guide to the Research Applications of 2-[(2-Aminophenyl)(methyl)amino]ethanol
A Technical Guide to the Research Applications of 2-[(2-Aminophenyl)(methyl)amino]ethanol
This guide provides an in-depth exploration of the potential research applications of the versatile chemical intermediate, 2-[(2-Aminophenyl)(methyl)amino]ethanol. Primarily serving as a precursor in the synthesis of complex heterocyclic structures, this compound opens avenues for investigation in medicinal chemistry and materials science. This document will detail its synthesis, core reactivity, and its pivotal role in constructing pharmacologically relevant scaffolds, particularly substituted tetrahydrobenzo[b][1][2]diazepines.
Compound Profile and Synthesis
1.1. Physicochemical Properties
A comprehensive table of the physicochemical properties of 2-[(2-Aminophenyl)(methyl)amino]ethanol and its dihydrochloride salt is presented below. These values are crucial for designing experimental conditions, including solvent selection and reaction temperature.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄N₂O | [3] |
| Molecular Weight | 166.22 g/mol (free base) | Calculated |
| CAS Number | 103763-88-8 (dihydrochloride) | [3] |
| Appearance | Likely a viscous liquid or low-melting solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents like ethanol and DMF | [2] |
1.2. Synthesis of 2-[(2-Aminophenyl)(methyl)amino]ethanol
The synthesis of the title compound is typically achieved through a multi-step process, commencing with readily available starting materials. A common route involves the initial synthesis of its precursor, 2-[(2-aminophenyl)amino]ethanol, followed by methylation.[4]
Step 1: Synthesis of 2-((2-nitrophenyl)amino)ethanol
The synthesis begins with the nucleophilic substitution of a nitro-substituted benzene ring with an amino alcohol. For instance, 1-chloro-2-nitrobenzene can be reacted with 2-aminoethanol.[4]
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Protocol: In a round-bottom flask, a solution of 1-chloro-2-nitrobenzene and an excess of 2-aminoethanol in a high-boiling solvent such as n-butanol is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting product, 2-((2-nitrophenyl)amino)ethanol, is extracted and purified.
Step 2: Reduction of the Nitro Group
The nitro group of 2-((2-nitrophenyl)amino)ethanol is then reduced to a primary amine to yield 2-[(2-aminophenyl)amino]ethanol. Catalytic hydrogenation is a common and efficient method for this transformation.[4]
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Protocol: 2-((2-nitrophenyl)amino)ethanol is dissolved in a suitable solvent like ethanol or methanol. A palladium on carbon (Pd/C) catalyst is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). The catalyst is subsequently removed by filtration through Celite, and the solvent is evaporated to yield 2-[(2-aminophenyl)amino]ethanol.
Step 3: Methylation of the Secondary Amine
The final step is the selective methylation of the secondary amine to produce 2-[(2-Aminophenyl)(methyl)amino]ethanol.[4] This step is crucial as the methyl group can influence the reactivity and the final structure of the heterocyclic products.
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Protocol: 2-[(2-aminophenyl)amino]ethanol is dissolved in a suitable solvent. A methylating agent, such as methyl iodide or dimethyl sulfate, is added, often in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature or with gentle heating. After completion, the product is isolated through extraction and purified by chromatography.
Core Application: Synthesis of Tetrahydrobenzo[b][1][2]diazepines
A primary and significant application of 2-[(2-Aminophenyl)(methyl)amino]ethanol is its use as a key reactant in the preparation of substituted tetrahydroquinoxalines and tetrahydrobenzo[b][1][2]diazepines.[1] This is achieved through an iridium-catalyzed hydrogen transfer N-heterocyclization of the anilino alcohol.
2.1. Mechanism: Iridium-Catalyzed N-Heterocyclization
This reaction proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[5][6] This elegant and atom-economical process involves the temporary removal and subsequent return of hydrogen atoms from the substrate.
The proposed catalytic cycle is as follows:
-
Oxidation: The iridium catalyst oxidizes the alcohol moiety of 2-[(2-Aminophenyl)(methyl)amino]ethanol to an aldehyde, with the hydrogen being transferred to the catalyst.
-
Intramolecular Cyclization: The aldehyde intermediate undergoes an intramolecular nucleophilic attack by the adjacent primary amine, forming a cyclic hemiaminal.
-
Dehydration: The hemiaminal intermediate dehydrates to form a dihydrobenzodiazepine.
-
Reduction: The iridium hydride species then reduces the dihydrobenzodiazepine to the final tetrahydrobenzo[b][1][2]diazepine product, regenerating the active catalyst.
Caption: Proposed mechanism for the iridium-catalyzed synthesis of tetrahydrobenzo[b][1][2]diazepines.
2.2. Experimental Protocol: Synthesis of a Substituted Tetrahydrobenzo[b][1][2]diazepine
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Materials: 2-[(2-Aminophenyl)(methyl)amino]ethanol, an iridium catalyst (e.g., [Cp*IrCl₂]₂), a suitable base (e.g., potassium t-butoxide), and a high-boiling solvent (e.g., toluene).
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-[(2-Aminophenyl)(methyl)amino]ethanol, the iridium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydrobenzo[b][1][2]diazepine.
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2.3. Pharmacological Relevance of Benzodiazepines
1,4-Benzodiazepines are a well-established class of psychoactive drugs with a wide range of therapeutic applications.[7][8] Their biological effects are primarily mediated by their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[8][9] By binding to the benzodiazepine site on this receptor, they enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition.[8] This results in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[8][10]
The synthesis of novel tetrahydrobenzo[b][1][2]diazepine derivatives from 2-[(2-Aminophenyl)(methyl)amino]ethanol provides a library of compounds for screening for these and other potential pharmacological activities.
Potential Application in Benzothiazole Synthesis
While the primary application of 2-[(2-Aminophenyl)(methyl)amino]ethanol is in benzodiazepine synthesis, its structural similarity to 2-aminoanilines suggests its potential, or that of its precursor, in the synthesis of other heterocyclic systems, such as benzothiazoles. Benzothiazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[11][12][13][14]
3.1. General Synthesis of Benzothiazoles
The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol or a 2-aminoaniline with a variety of reagents, such as carboxylic acids or aldehydes.[3][15][16]
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